Tetradecyltrimethylammonium chloride

描述

Tetradecyltrimethylammonium chloride is a quaternary ammonium compound widely used as a cationic surfactant. It is known for its ability to reduce surface tension and is commonly used in various industrial and research applications. The compound has the chemical formula C17H38ClN and a molecular weight of 291.95 g/mol .

作用机制

Target of Action

Studies have shown that it can significantly disturb the levels of certain proteins in organisms like caenorhabditis elegans . These proteins include spermatocyte protein 8 (SPE8), sperm transmembrane protein 9 (SPE9), vitellogenin (Vg), major sperm protein (MSP), and ephrin receptor protein tyrosine kinase (VAB-1) .

Mode of Action

Tetradecyltrimethylammonium chloride interacts with its targets, causing both stimulation and inhibition effects that oscillate over generations . It impacts the reproductive processes via oocyte meiosis, gonadal support, and germline development .

Biochemical Pathways

The compound affects the expressions of several genes, including vab-1, ceh-18, set-2, met-2, and mes-4 . These genes are involved in various biochemical pathways related to reproduction and development .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to have good water solubility .

Result of Action

The compound’s action results in significant changes in the reproductive processes of organisms. For instance, in Caenorhabditis elegans, it has been observed to stimulate and inhibit reproduction, with these effects oscillating over generations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the anionic influences on the compound’s toxicities have been demonstrated . .

生化分析

Biochemical Properties

Tetradecyltrimethylammonium chloride plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, altering their activity and stability. For instance, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This compound also interacts with proteins such as albumin and enzymes like acetylcholinesterase, affecting their function and stability .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the reproductive processes in Caenorhabditis elegans by disturbing the levels of spermatocyte protein 8, sperm transmembrane protein 9, vitellogenin, major sperm protein, and ephrin receptor protein tyrosine kinase . These disturbances can lead to changes in oocyte meiosis, gonadal support, and germline development.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cell membranes and proteins. It binds to the lipid bilayer, causing disruption and increased permeability. This interaction can lead to cell lysis and the release of intracellular contents. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or altering their conformation. For example, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to strong oxidizing agents. Long-term exposure to this compound has been shown to cause oscillating effects on reproduction in Caenorhabditis elegans over multiple generations . These effects include both stimulation and inhibition of reproduction, highlighting the compound’s complex and time-dependent impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. For example, in Caenorhabditis elegans, varying doses of this compound have been shown to cause oscillating effects on reproduction, with both stimulation and inhibition observed over multiple generations . High doses can lead to significant disturbances in protein levels and gene expression, resulting in adverse effects on reproductive processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can affect metabolic flux and metabolite levels by altering enzyme activity and stability. For instance, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent changes in metabolic processes . Additionally, this compound can interact with other enzymes involved in lipid metabolism, further influencing cellular metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cell membrane, where it exerts its effects. The compound’s surfactant properties allow it to interact with lipid bilayers, leading to its localization in membrane structures . This localization can influence its activity and function, as well as its impact on cellular processes.

Subcellular Localization

This compound is primarily localized in the cell membrane due to its surfactant properties. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may affect protein processing and trafficking. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is crucial for its activity and function, as it determines the sites of interaction with biomolecules and cellular structures.

准备方法

Synthetic Routes and Reaction Conditions: Tetradecyltrimethylammonium chloride is typically synthesized through the quaternization of tetradecylamine with methyl chloride. The reaction is carried out in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:

C14H29NH2+CH3Cl→C14H29N(CH3)3Cl

The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions using continuous flow reactors. The process ensures high yield and purity of the product. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and solvent concentration .

化学反应分析

Types of Reactions: Tetradecyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include aqueous or alcoholic solvents at moderate temperatures.

Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds, facilitating the exchange of chloride ions with other anions.

Major Products Formed:

Substitution Reactions: The major products include the corresponding substituted ammonium compounds.

Ion-Exchange Reactions: The products depend on the nature of the exchanging anion.

科学研究应用

Tetradecyltrimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is employed in the preparation of micelles and vesicles for studying membrane proteins and other biological molecules.

Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Industry: this compound is used in the formulation of detergents, disinfectants, and fabric softeners.

相似化合物的比较

- Hexadecyltrimethylammonium chloride

- Dodecyltrimethylammonium chloride

- Cetyltrimethylammonium chloride

Comparison: Tetradecyltrimethylammonium chloride is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst. Compared to hexadecyltrimethylammonium chloride and dodecyltrimethylammonium chloride, this compound offers better solubility and lower critical micelle concentration .

属性

IUPAC Name |

trimethyl(tetradecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYYIKYYFSTQRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-92-0 (Parent) | |

| Record name | Myristyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9041289 | |

| Record name | Myristyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4574-04-3 | |

| Record name | Tetradecyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4574-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyltrimethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(tetradecyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV7NJU3FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

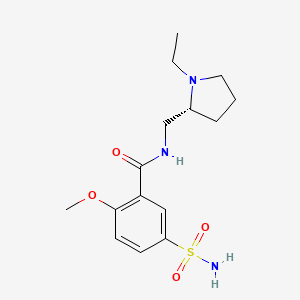

Feasible Synthetic Routes

Q1: How does Tetradecyltrimethylammonium chloride interact with negatively charged surfaces?

A1: TTAC interacts with negatively charged surfaces primarily through electrostatic interactions. The positively charged quaternary ammonium headgroup of TTAC is attracted to negatively charged sites on surfaces like silica, alumina, or mica. This interaction leads to the adsorption of TTAC onto these surfaces, altering their properties. [, , ]

Q2: What is the critical micelle concentration (CMC) of this compound, and how is it affected by factors like temperature and counterion type?

A2: The CMC of TTAC is dependent on various factors. Studies show a decrease in CMC with increasing temperature, reaching a minimum around 306 K. [] Counterion type also influences CMC, with bromide counterions leading to lower CMC values compared to chloride counterions, likely due to stronger binding of bromide ions to the micelle. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of TTAC is C17H38ClN, and its molecular weight is 320.0 g/mol.

Q4: How does this compound behave at liquid/solid interfaces?

A5: TTAC readily adsorbs onto solid surfaces from solutions, forming organized structures like hemicelles and admicelles at the liquid/solid interface. [, , ] The morphology of these structures depends on factors like TTAC concentration, the nature of the solid surface, and the presence of other components in the solution.

Q5: Can this compound act as a catalyst in chemical reactions?

A7: While not a catalyst in the traditional sense, TTAC can influence reaction rates by providing a micellar environment that alters the local concentration and orientation of reactants. This effect is observed in reactions like ester hydrolysis and nitrosation reactions. [, , ]

Q6: Have molecular dynamics simulations been used to study this compound?

A8: Yes, molecular dynamics simulations have been extensively employed to investigate the behavior of TTAC in solution and at interfaces. These simulations provide insights into micelle structure, aggregation number, interactions with other molecules, and the orientation and dynamics of TTAC molecules within aggregates. [, ]

Q7: How does the alkyl chain length of quaternary ammonium surfactants affect their aggregation behavior?

A9: The alkyl chain length of quaternary ammonium surfactants significantly influences their CMC and aggregation behavior. Longer alkyl chains generally lead to lower CMC values and a greater tendency to form larger aggregates like rod-like micelles. [, , ] This is attributed to the increased hydrophobic interactions between longer alkyl chains, promoting aggregation.

Q8: Are there strategies to improve the stability or solubility of this compound in specific formulations?

A10: The stability and solubility of TTAC in formulations can be modulated using various strategies. Adding co-solvents like formamide or incorporating TTAC into mixed micellar systems with nonionic surfactants can enhance its solubility and alter its aggregation behavior. [, , ]

Q9: Are there any known toxicological concerns regarding this compound?

A11: this compound exhibits toxicity towards certain organisms, particularly aquatic life. [, ] Its use and disposal require careful consideration and adherence to safety regulations to minimize environmental impact.

Q10: What are the regulatory considerations for using this compound in different applications?

A10: The use of TTAC is subject to regulations depending on the specific application and geographical region. These regulations often address permissible concentrations in consumer products, environmental discharge limits, and safety guidelines for handling and disposal.

Q11: What analytical techniques are commonly used to study this compound?

A13: Various techniques are employed to study TTAC, including: * Conductivity measurements: To determine CMC and micelle ionization. [, ] * Surface tension measurements: To investigate adsorption behavior at interfaces. [, ] * Fluorescence spectroscopy: To study micelle formation, aggregation numbers, and interactions with other molecules. [, ] * Microscopy techniques (e.g., AFM): To visualize the morphology of adsorbed layers. [] * Time-of-flight secondary ion mass spectrometry (TOF-SIMS): To analyze the composition and structure of TTAC-containing systems. [, ]

Q12: How are the quality and consistency of this compound ensured during manufacturing?

A12: Quality control measures for TTAC production involve adhering to strict manufacturing standards and conducting rigorous analytical testing. These tests typically include verifying purity, assay, water content, and other relevant parameters to ensure batch-to-batch consistency and compliance with specifications.

Q13: What are some of the cross-disciplinary applications of this compound?

A15: TTAC finds applications across various disciplines, including: * Colloid and Interface Science: As a model surfactant to study micellization, adsorption, and self-assembly processes. [, , ] * Material Science: As a template for synthesizing mesoporous materials and modifying surface properties. [] * Analytical Chemistry: As a mobile phase additive in capillary electrophoresis and as a component in sensor development. [, ] * Environmental Science: As a flocculant for water treatment and a component in formulations for soil remediation.

Q14: How has the research on this compound contributed to our understanding of surfactant behavior?

A16: Research on TTAC has significantly advanced our understanding of fundamental surfactant behavior. Studies on TTAC have provided valuable insights into the factors influencing micelle formation, the impact of counterions and additives on aggregation, and the complex interactions of surfactants at interfaces. [, , , , ] This knowledge is crucial for developing and optimizing surfactant-based formulations for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)

![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)

![3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine](/img/structure/B1210560.png)

![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)

![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)